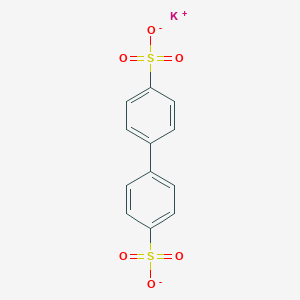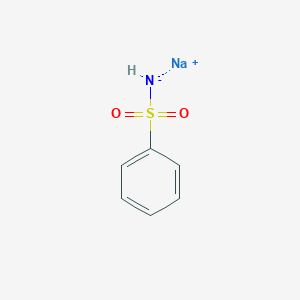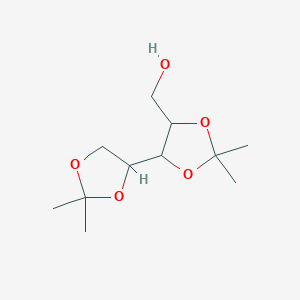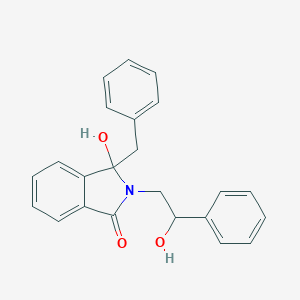
3,4-Dichloro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone, also known as DPE, is a synthetic compound that has been studied for its potential use in scientific research. This molecule belongs to the chalcone family of compounds, which are known for their various biological activities.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone is not fully understood, but it is believed to involve the inhibition of the enzymes and receptors mentioned above. The compound has been shown to bind to the active site of MAO-A and AChE, preventing the breakdown of neurotransmitters such as dopamine and acetylcholine. It has also been shown to bind to DAT, preventing the reuptake of dopamine and increasing its availability in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may have implications for the treatment of Parkinson's disease and other neurological disorders. It has also been shown to improve cognitive function in animal models, suggesting potential use as a cognitive enhancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-Dichloro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to study the effects of inhibiting these targets without affecting other systems in the body. However, one limitation is that the compound may not accurately reflect the effects of natural compounds on these targets, as it is a synthetic molecule.
Orientations Futures
There are several future directions for research on 3,4-Dichloro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as a cognitive enhancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research and medicine.
Méthodes De Synthèse
The synthesis of 3,4-Dichloro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been described in the literature. One method involves the reaction of 3,4-dichloroacetophenone with 2-(1-pyrrolidinyl)ethanol in the presence of a base, followed by the addition of phenylboronic acid and a palladium catalyst to form the chalcone.
Applications De Recherche Scientifique
3,4-Dichloro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been studied for its potential use as a tool compound in scientific research. It has been shown to have activity against several enzymes and receptors, including monoamine oxidase A (MAO-A), acetylcholinesterase (AChE), and the dopamine transporter (DAT). These enzymes and receptors are involved in various physiological processes, including neurotransmitter regulation and cognitive function.
Propriétés
| 15272-67-0 | |
Formule moléculaire |
C17H27CL2NO6 |
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
(E)-1-(3,4-dichlorophenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C27H25Cl2NO2/c28-25-13-10-22(19-26(25)29)27(31)24(21-6-2-1-3-7-21)18-20-8-11-23(12-9-20)32-17-16-30-14-4-5-15-30/h1-3,6-13,18-19H,4-5,14-17H2/b24-18+ |
Clé InChI |
KBMDSZPBXQAJPY-HKOYGPOVSA-N |
SMILES isomérique |
C1CCN(C1)CCOC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)C4=CC(=C(C=C4)Cl)Cl |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl |
SMILES canonique |
C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)

